molecular formula C15H10Cl2F3NOS B2443366 2-[(4-chlorophenyl)sulfanyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide CAS No. 306732-48-9

2-[(4-chlorophenyl)sulfanyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2443366
CAS No.: 306732-48-9
M. Wt: 380.21
InChI Key: LFWJRASIGNBYPS-UHFFFAOYSA-N
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Description

2-[(4-chlorophenyl)sulfanyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide is an organic compound characterized by the presence of chlorophenyl and trifluoromethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-chlorophenyl)sulfanyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide typically involves the following steps:

    Formation of the Sulfanyl Intermediate: The initial step involves the reaction of 4-chlorothiophenol with an appropriate acylating agent to form the sulfanyl intermediate.

    Acylation Reaction: The intermediate is then reacted with 4-chloro-3-(trifluoromethyl)aniline under acylation conditions to form the final product.

The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the acylation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups if present in derivatives, converting them to amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-[(4-chlorophenyl)sulfanyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein interactions. Its structural features make it a candidate for investigating the binding affinities and specificities of various biological targets.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or resistance to chemical degradation.

Mechanism of Action

The mechanism by which 2-[(4-chlorophenyl)sulfanyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The chlorophenyl and trifluoromethylphenyl groups contribute to its binding affinity and specificity, allowing it to modulate biological pathways effectively.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(4-chlorophenyl)sulfanyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide
  • **2-[(4-bromophenyl)sulfanyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide
  • **2-[(4-methylphenyl)sulfanyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide

Uniqueness

Compared to similar compounds, this compound is unique due to the presence of both chlorophenyl and trifluoromethylphenyl groups. These groups enhance its chemical stability and biological activity, making it a valuable compound for various applications.

Conclusion

This compound is a versatile compound with significant potential in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable subject for scientific research and industrial applications.

Properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2F3NOS/c16-9-1-4-11(5-2-9)23-8-14(22)21-10-3-6-13(17)12(7-10)15(18,19)20/h1-7H,8H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFWJRASIGNBYPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SCC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2F3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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